

Solubility Profile of Ethylhexyl Triazone in Cosmetic Oils and Organic Solvents

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Compound of Interest

Compound Name: Ethylhexyl triazone

Cat. No.: B125852

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylhexyl Triazone, also known as Uvinul T 150 or Octyl Triazone, is a highly effective, oil-soluble chemical UVB filter.[1] Renowned for its exceptional photostability and high absorption coefficient, it is a new-generation sunscreen agent capable of achieving high Sun Protection Factor (SPF) values at low concentrations.[2] As a crystalline powder, its efficacy in a final formulation is critically dependent on its ability to be fully dissolved in the oil phase of a cosmetic product.[3] Understanding the solubility of **Ethylhexyl Triazone** in various cosmetic emollients and organic solvents is therefore paramount for formulators to create stable, elegant, and effective sun care products, preventing recrystallization and ensuring uniform UV protection.[3][4] This guide provides a comprehensive overview of its solubility in commonly used cosmetic ingredients and details the standard methodologies for its determination.

Quantitative Solubility Data

Ethylhexyl Triazone is characterized as being insoluble in water but soluble in oils and organic solvents, particularly in polar cosmetic oils and fatty acid esters.[5][6][7] The following tables summarize its quantitative solubility in various media at room temperature (approximately 25°C), unless otherwise specified.

Table 1: Solubility in Cosmetic Oils & Emollients

Solvent / Emollient INCI Name	Trade Name (if specified)	Solubility (% w/w)	Reference
Dibutyl Adipate	Cetiol® B	16.0%	[8]
Ethylhexyl Methoxycinnamate	Uvinul® MC 80	14.0%	[8][9]
PPG-3 Myristyl Ether	-	13.0%	[9]
Cocoglycerides	Myritol® 331	12.0%	[8]
Caprylic/Capric Triglyceride	Fractionated Coconut Oil	6.2%	[9]
(Proprietary Emollient Blend)	LipidSoft™	4.4%	[9]
Corn Oil (in 10% DMSO)	-	≥ 0.25% (≥ 2.5 mg/mL)	[10]

Table 2: Solubility in Organic Solvents

Solvent	Solubility	Conditions	Reference
DMSO	30 mg/mL (3.0% w/v)	Requires sonication and warming	[11]
Acetone	Clearly soluble at 5.0% w/w	-	[12]
Ethanol	Soluble at 0.5% w/v	-	[12]

Experimental Protocol for Solubility Determination

The determination of the equilibrium solubility of a crystalline solid like **Ethylhexyl Triazone** in a liquid is a fundamental procedure in formulation science. The most common and reliable approach is the isothermal shake-flask method.[13] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[3]

3.1 Objective

To determine the saturation concentration (solubility) of **Ethylhexyl Triazone** in a selected cosmetic oil or solvent at a controlled, constant temperature.

3.2 Materials and Equipment

- **Ethylhexyl Triazone** (high purity powder)
- Solvent of interest (e.g., Dibutyl Adipate)
- Analytical balance
- Glass vials with screw caps
- Temperature-controlled orbital shaker or water bath
- Centrifuge
- Syringes
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography with UV detector (HPLC-UV) system

3.3 Procedure

- **Preparation of Supersaturated Solution:** Add an excess amount of **Ethylhexyl Triazone** powder to a pre-weighed quantity of the chosen solvent in a glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
- **Equilibration:** Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.^[3] Attainment of equilibrium can be confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration in the solution remains constant.^[14]

- **Phase Separation:** After equilibration, remove the vial and allow the undissolved solid to settle at the bottom. For many systems, centrifugation can be used to accelerate the separation of the solid and liquid phases.[14][15]
- **Sampling and Filtration:** Carefully draw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 μm) to remove all undissolved microcrystals.[13][15] This step is critical to prevent erroneously high results.
- **Dilution:** Accurately weigh or measure the filtered saturated solution and dilute it quantitatively with a suitable mobile phase solvent (e.g., acetonitrile) to a concentration that falls within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated HPLC-UV method.[15][16] The concentration of **Ethylhexyl Triazone** is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.
- **Calculation:** Calculate the concentration of **Ethylhexyl Triazone** in the original, undiluted saturated solution. This value represents the solubility, typically expressed as a weight/weight percentage (% w/w) or weight/volume (% w/v).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.



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Caption: Workflow for determining the equilibrium solubility of **Ethylhexyl Triazone**.

Conclusion

Ethylhexyl Triazone exhibits excellent solubility in a range of common polar cosmetic emollients, particularly esters like Dibutyl Adipate and the UV filter Ethylhexyl Methoxycinnamate. This favorable solubility profile allows for its incorporation into sun care formulations at concentrations sufficient to achieve high SPF values. However, its solubility is limited in less polar oils like Caprylic/Capric Triglyceride and extremely low in non-polar alkanes and water.[17] For formulators, it is crucial to select an appropriate solvent system and to verify the solubility and stability of **Ethylhexyl Triazone** within the complete oil phase, especially at lower storage temperatures, to prevent recrystallization and ensure product performance and safety.[4] The standardized experimental protocol detailed herein provides a reliable framework for generating such critical data during product development.

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